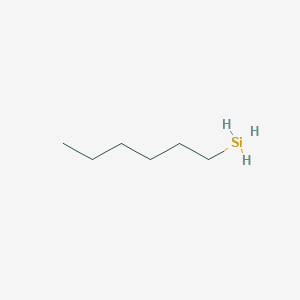
hexylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless liquid with a density of 0.721 g/mL at 20°C and a boiling point of 114°C . Hexylsilane is primarily used as an intermediate in organic synthesis and has applications in various fields, including material science and nanotechnology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexylsilane can be synthesized through the reaction of hexyl bromide (C6H13Br) with a silane reagent such as triethylsilane in the presence of a base like sodium hydroxide or potassium hydroxide . The reaction typically proceeds as follows: [ \text{C6H13Br} + \text{SiH4} \rightarrow \text{C6H16Si} + \text{HBr} ]
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters helps achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Hexylsilane undergoes various chemical reactions, including:
Hydrosilylation: Reaction with alkenes or alkynes to form organosilicon compounds.
Reduction: Acts as a reducing agent in redox reactions.
Substitution: Reacts with halides to form new organosilicon compounds.
Common Reagents and Conditions:
Hydrosilylation: Typically involves the use of platinum or rhodium catalysts.
Reduction: Commonly uses reagents like lithium aluminum hydride.
Substitution: Often involves halides such as bromides or chlorides.
Major Products:
Hydrosilylation: Produces organosilicon compounds with Si-C bonds.
Reduction: Forms silanes with reduced oxidation states.
Substitution: Generates new organosilicon compounds with different substituents
Aplicaciones Científicas De Investigación
Hexylsilane has a wide range of applications in scientific research:
Mecanismo De Acción
Hexylsilane exerts its effects through various mechanisms depending on the application:
Hydrosilylation: Involves the addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds, facilitated by metal catalysts.
Reduction: Acts as a hydride donor, reducing other compounds by transferring hydrogen atoms.
Surface Modification: Alters the surface properties of materials, enhancing their compatibility and functionality in different environments.
Comparación Con Compuestos Similares
Hexylsilane can be compared with other similar organosilicon compounds such as:
- Phenylsilane
- Triphenylsilane
- Diphenylsilane
- Octadecylsilane
- Methylphenylsilane
- Triethylsilane
- Dimethylphenylsilane
- Triethoxysilane
Uniqueness: this compound is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Its moderate chain length allows for a balance between hydrophobicity and reactivity, making it suitable for a variety of applications .
Propiedades
IUPAC Name |
hexylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16Si/c1-2-3-4-5-6-7/h2-6H2,1,7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGUMTNPIYCTSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[SiH3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
102742-23-4 |
Source


|
| Details | Compound: Silane, hexyl-, homopolymer | |
| Record name | Silane, hexyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102742-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
116.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-14-6 |
Source


|
| Record name | Hexylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
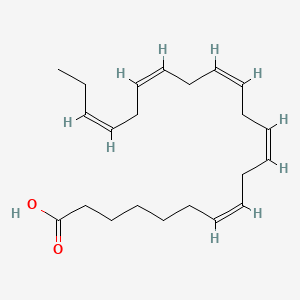

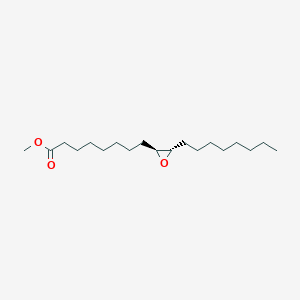
![2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-16,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B7803425.png)
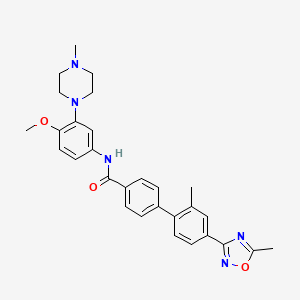
![[2-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B7803453.png)
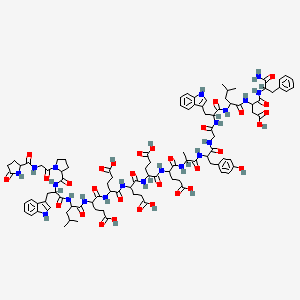
![[5-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B7803460.png)
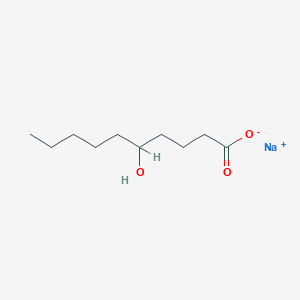
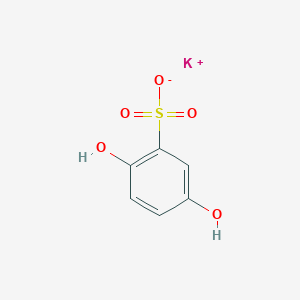
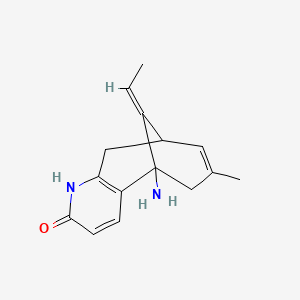
![(2S)-2-azaniumyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B7803491.png)


